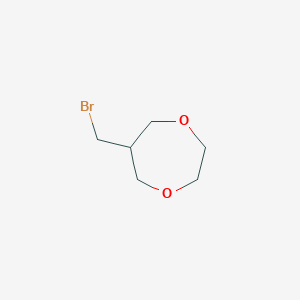

6-(Bromomethyl)-1,4-dioxepane

Description

Contextualization of Bromomethylated Cyclic Ethers in Advanced Organic Chemistry

Brominated heterocyclic compounds are recognized as highly versatile intermediates in the fields of synthetic and medicinal chemistry. mdpi.com The inclusion of a bromine atom within a heterocyclic framework is a pivotal strategy for chemists seeking to rapidly explore chemical space and construct complex molecular architectures. mdpi.com The utility of bromomethylated cyclic ethers, such as 6-(Bromomethyl)-1,4-dioxepane, stems from the reactivity of the carbon-bromine bond.

The bromomethyl group serves as an effective electrophilic site, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows the bromine atom, which is a good leaving group, to be readily displaced in nucleophilic substitution reactions. cymitquimica.com Consequently, the bromomethyl moiety can be converted into various other functional groups through reactions with amines, alcohols, or thiols, providing a gateway to a diverse array of derivatives. This synthetic flexibility underpins the use of bromomethylated cyclic ethers as building blocks in the synthesis of potential pharmaceuticals and agrochemicals. mdpi.comcymitquimica.comcymitquimica.com For example, related compounds like 2-(Bromomethyl)tetrahydrofuran and 3-(Bromomethyl)-3-methyloxetane are valued intermediates in organic synthesis. cymitquimica.comcymitquimica.com

Overview of Dioxepane Ring Systems in Contemporary Chemical Investigations

The 1,4-dioxepane ring is a seven-membered heterocycle containing two oxygen atoms. Such medium-sized ring systems are generally less explored in chemical literature compared to their more common five- and six-membered counterparts like tetrahydrofuran (B95107) and dioxane. researchgate.netresearchgate.net However, their unique conformational properties and the synthetic challenges they present have made them an area of growing interest in contemporary research. organic-chemistry.org

While specific research on this compound is not extensively documented, studies on related dioxepane systems highlight their significance. For instance, the 1,2-dioxepane (B14743426) structural motif is found in several natural products and is a subject of investigation for its potential in designing antimalarial and antitumor agents. researchgate.netresearchgate.net In a different context, 1,3-dioxanes and related 1,3-dioxepanes are frequently employed as protecting groups in multistep organic synthesis. thieme-connect.de They are valued for their stability across a range of basic, oxidative, and reductive conditions, yet can be selectively removed under acidic conditions to unmask diol or carbonyl functionalities. thieme-connect.de The development of new and efficient methods for constructing these seven-membered ether rings remains an active pursuit in modern organic synthesis. organic-chemistry.orgrsc.org A benzo-fused analogue, 5,6-benzo-2-(bromomethyl)-1,3-dioxepane, has been synthesized and used as a precursor to a monomer in polymerization studies. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)-1,4-dioxepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-3-6-4-8-1-2-9-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNVTANHVRZPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CO1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bromomethyl Dioxepane Structures

Strategic Approaches for Bromomethyl Group Installation in Dioxepane Frameworks

The installation of a bromomethyl group on the dioxepane scaffold can be achieved through various strategic pathways. These include the direct halogenation of a pre-formed dioxepane derivative, multistep sequences involving the formation of a cyclic acetal (B89532), and novel methods that utilize reactive intermediates like cyclic ketene (B1206846) acetals.

Direct Halogenation Protocols

Direct halogenation presents a straightforward approach for the synthesis of bromomethylated cyclic ethers. This typically involves the reaction of a suitable precursor, such as a hydroxymethyl-substituted dioxepane, with a brominating agent. Common reagents for this transformation include N-bromosuccinimide (NBS), which is widely used for allylic and benzylic brominations, and can also be applied to activate C-H bonds adjacent to heteroatoms under radical conditions. nih.gov Another approach involves treating a 1,3-dioxepane (B1593757) derivative with bromine in the presence of a catalyst like iron(III) bromide (FeBr₃).

For instance, the synthesis of 2-(bromomethyl)oxepane, a structurally related compound, has been achieved using N-bromosuccinimide (NBS) in the presence of a co-catalyst system. rsc.org In a typical procedure, the corresponding alcohol precursor is reacted with NBS and a catalyst in a suitable solvent like chloroform (B151607) at room temperature. The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated through an extractive workup followed by column chromatography. rsc.org While a direct protocol for 6-(bromomethyl)-1,4-dioxepane is not extensively documented, these analogous methods provide a viable template for its synthesis.

Multistep Syntheses Involving Acetal Formation and Subsequent Elimination Reactions

A more common and controllable strategy involves the construction of the dioxepane ring via acetalization, followed by functional group manipulation to yield the bromomethyl moiety. This multistep approach offers greater control over regioselectivity. A prominent method involves the acid-catalyzed reaction of a diol with a haloacetaldehyde or its synthetic equivalent. rsc.orgprepchem.com

A well-documented synthesis for the analogous compound, 2-chloromethyl-1,3-dioxepane, provides a clear blueprint for this strategy. prepchem.com This process involves the reaction of 1,4-butanediol (B3395766) with chloroacetaldehyde (B151913) dimethyl acetal in the presence of an acid catalyst, such as Dowex 50 resin. The reaction is driven to completion by the continuous removal of methanol. prepchem.com A patent describes that the chlorine substituent in these compounds can be readily replaced with bromine, suggesting a parallel pathway for the synthesis of the target molecule. google.com

The general steps for this synthetic route are:

Acetalization: Reaction of a suitable diol (e.g., a derivative of diethylene glycol) with bromoacetaldehyde (B98955) or its acetal equivalent (e.g., bromoacetaldehyde dimethyl acetal) under acidic conditions. rsc.org

Work-up and Purification: The crude product is typically filtered to remove the catalyst, followed by purification techniques such as fractional distillation under reduced pressure to isolate the pure 2-(bromomethyl)-dioxepane derivative. rsc.orgprepchem.com

A specific example for the synthesis of the constitutional isomer, 2-(bromomethyl)-1,4-dioxepane (B2815557), involves the organoselenium and DMAP co-catalyzed reaction of 6-hepten-1-ol (B1582720) with NBS. This reaction proceeds in chloroform and yields the desired product after purification by column chromatography. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Chloroacetaldehyde dimethyl acetal | 1,4-Butanediol | Dowex 50 resin | None | 115 | N/A | 2-Chloromethyl-1,3-dioxepane | N/A | prepchem.com |

| 6-Hepten-1-ol | NBS | Organoselenium/DMAP | Chloroform | Room Temp | N/A | 2-(Bromomethyl)-1,4-dioxepane | 58 | rsc.org |

| 1,2-Benzenedimethanol | Bromoacetaldehyde dimethylacetal | p-Toluenesulfonic acid | Dioxane | 100 | 5 | 5,6-Benzo-2-(bromomethyl)-1,3-dioxepane | 80 | rsc.org |

Development of Novel Routes Utilizing Cyclic Ketene Acetals as Precursors

Novel synthetic routes often explore the use of highly reactive intermediates to construct complex molecular architectures. In the context of dioxepane synthesis, cyclic ketene acetals (CKAs) have emerged as valuable precursors. The synthesis of these CKAs typically starts from a halogenated cyclic acetal, such as 2-(bromomethyl)-1,3-dioxepane. rsc.org

The process involves a dehydrohalogenation reaction. The bromomethyl cyclic acetal is treated with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), in an appropriate solvent like tert-butanol. rsc.org The reaction is typically conducted at elevated temperatures to facilitate the elimination of hydrogen bromide, leading to the formation of the corresponding 2-methylene-1,3-dioxepane (B1205776). rsc.orggoogleapis.com

This two-step process can be summarized as:

Synthesis of the Bromomethyl Acetal: As described in section 2.1.2.

Elimination: Treatment of the purified bromomethyl acetal with a strong base to form the CKA.

| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 5,6-Benzo-2-(bromomethyl)-1,3-dioxepane | t-BuOK | t-BuOH | 80 | 24 | 5,6-Benzo-2-methylene-1,3-dioxepane | 77 | rsc.org |

| 2-Chloromethyl-1,3-dioxepane | KOH | 2-Butanol | 120-125 | N/A | 2-Methylene-1,3-dioxepane | 72 (crude) | googleapis.com |

While this route focuses on producing the CKA, the bromomethylated dioxepane is a critical and isolable intermediate in this pathway.

Purification and Isolation Techniques in Bromomethyl Dioxepane Synthesis

The isolation of pure this compound from the reaction mixture is a critical step that directly impacts the quality and utility of the final product. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present.

Fractional Distillation: For liquid products, fractional distillation under reduced pressure is a highly effective method for separating the desired compound from starting materials, solvents, and byproducts with different boiling points. prepchem.com This technique was successfully employed to isolate 2-chloromethyl-1,3-dioxepane, which was collected at 105 °C under a pressure of 55 mm Hg. prepchem.com

Crystallization: If the bromomethylated dioxepane derivative is a solid at room temperature, recrystallization is a powerful purification method. This technique was used for the purification of 5,6-benzo-2-(bromomethyl)-1,3-dioxepane, which was recrystallized from a mixture of chloroform and n-hexane to yield pale-yellow crystals. rsc.org

Chromatography: Column chromatography is a versatile technique for purifying a wide range of organic compounds. It is particularly useful for separating products from reaction mixtures containing components with similar polarities. The synthesis of 2-(bromomethyl)-1,4-dioxepane utilized column chromatography with a hexane (B92381) and ethyl acetate (B1210297) solvent system for purification. rsc.org For monitoring reaction progress and assessing purity, thin-layer chromatography (TLC) is an indispensable tool. rsc.org

Extractive Work-up: Before final purification, a standard aqueous work-up is often necessary. This involves washing the crude organic product with water, brine, and sometimes a basic solution (like sodium bicarbonate) to remove acid catalysts and water-soluble impurities. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), before solvent removal. rsc.orgrsc.org

Reaction Condition Optimization for Enhanced Synthetic Efficiency

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and the formation of side products. Key parameters that can be adjusted include temperature, catalyst choice, reactant stoichiometry, and solvent.

Temperature Control: The reaction temperature significantly influences the rate and outcome of the synthesis. For acetalization reactions, heating is often required to drive the equilibrium towards the product, with temperatures around 100-115 °C being typical. rsc.orgprepchem.com In contrast, dehydrohalogenation reactions to form cyclic ketene acetals also require elevated temperatures, often in the range of 80-125 °C. rsc.orggoogleapis.com

Catalyst Selection: In acid-catalyzed acetal formation, the choice of catalyst can affect efficiency. Both homogeneous catalysts like p-toluenesulfonic acid and heterogeneous catalysts like Dowex 50 resin have been used effectively. rsc.orgprepchem.com The advantage of a heterogeneous catalyst is its easy removal by simple filtration. prepchem.com For bromination reactions, the choice of initiator or catalyst can be crucial for selectivity. nih.gov

Reactant Stoichiometry: The molar ratio of reactants can be adjusted to improve yields. In the synthesis of cyclic ketene acetals via dehydrohalogenation, an excess of the base (e.g., a 1.3:1 molar ratio of t-BuOK to the bromo-acetal) is often used to ensure complete reaction. rsc.org A patent for a similar process suggests a molar ratio of hydroxide (B78521) to halogenated cyclic acetal between 1.1:1 and 6:1 is effective. googleapis.com

Solvent and Water Removal: For acetalization reactions, which are equilibrium-controlled, the choice of solvent and the method of water removal are critical. libretexts.org Running the reaction neat or in a solvent like dioxane or toluene (B28343) that allows for the azeotropic removal of the alcohol byproduct (in the case of transacetalization) or water (from direct acetalization) using a Dean-Stark apparatus can significantly improve yields. rsc.orglibretexts.org

The table below summarizes key parameters that are often optimized in the synthesis of related brominated heterocyclic compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Desired Outcome | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | Dibromodimethylhydantoin (DBDMH) | Pyridinium bromide perbromide | High yield, good selectivity | nih.gov |

| Catalyst (Acetalization) | p-Toluenesulfonic acid | Dowex 50 resin | Lewis Acids (e.g., ZnCl₂) | High conversion, easy removal | rsc.orgprepchem.comnumberanalytics.com |

| Base (Elimination) | Potassium t-butoxide | Potassium hydroxide | Triethylamine | High yield of CKA, minimize side reactions | rsc.orggoogleapis.com |

| Temperature | Room Temperature | 80 °C | 120 °C | Increased reaction rate vs. side product formation | rsc.orgrsc.orggoogleapis.com |

Chemical Reactivity and Transformation Pathways of Bromomethyl Dioxepane Analogues

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary mode of reactivity for 6-(bromomethyl)-1,4-dioxepane involves the nucleophilic substitution of the bromide, an excellent leaving group. This allows for the introduction of a wide range of functional groups at the C6 position. The electrophilic nature of the carbon atom in the bromomethyl group makes it susceptible to attack by various nucleophiles.

Amination Reactions and Derivative Formation

The reaction of bromomethyl dioxepane analogues with amines provides a direct route to the corresponding aminomethyl derivatives. These reactions are typically carried out in polar solvents and may be facilitated by a base to neutralize the hydrogen bromide formed during the reaction. For instance, reaction with primary or secondary amines can lead to the formation of secondary or tertiary amines, respectively. The resulting amino-functionalized dioxepanes are valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity.

Table 1: Examples of Amination Reactions

| Amine | Product |

| Ammonia | 6-(Aminomethyl)-1,4-dioxepane |

| Diethylamine | 6-((Diethylamino)methyl)-1,4-dioxepane |

| Aniline | 6-((Phenylamino)methyl)-1,4-dioxepane |

Thiolation and Thioether Synthesis

Thiolate nucleophiles readily displace the bromide from this compound to form thioethers. These reactions are typically performed under basic conditions to generate the more nucleophilic thiolate anion from the corresponding thiol. This methodology allows for the incorporation of sulfur-containing moieties, which are present in numerous biologically active compounds and functional materials. For example, reaction with sodium thiomethoxide would yield 6-((methylthio)methyl)-1,4-dioxepane. The synthesis of various thioether derivatives has been reported, highlighting the versatility of this approach. acs.orgnih.gov

Table 2: Thiolation Reaction Examples

| Thiol | Base | Product |

| Ethanethiol | Sodium Hydride | 6-((Ethylthio)methyl)-1,4-dioxepane |

| Thiophenol | Potassium Carbonate | 6-((Phenylthio)methyl)-1,4-dioxepane |

| 2-Mercaptoethanol | Triethylamine | 2-((1,4-Dioxepan-6-yl)methylthio)ethanol |

Alkoxylation and Ether Formation

The formation of ethers through the reaction of this compound with alkoxides is a common and efficient transformation. google.comnih.gov This Williamson ether synthesis variant involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of the bromomethyl group. A variety of alcohols, from simple alkanols to more complex polyols, can be employed, offering a wide scope for the synthesis of diverse ether derivatives. nicl.it These reactions are fundamental in modifying the steric and electronic properties of the parent molecule.

Table 3: Alkoxylation Reaction Examples

| Alcohol | Base | Product |

| Methanol | Sodium Methoxide | 6-(Methoxymethyl)-1,4-dioxepane |

| Phenol | Sodium Hydroxide (B78521) | 6-(Phenoxymethyl)-1,4-dioxepane |

| Ethylene Glycol | Potassium tert-Butoxide | 2-((1,4-Dioxepan-6-yl)methoxy)ethanol |

Oxidative Transformations of Dioxepane Derivatives

The dioxepane ring system and its substituents can undergo various oxidative transformations. The specific outcome of an oxidation reaction depends on the nature of the oxidizing agent and the substrate. For instance, electrochemical methods have been developed for the dehydrogenative annulation of alkenes with diols to afford 1,4-dioxepane derivatives. cardiff.ac.ukdntb.gov.uaacs.orgresearchgate.net While the bromomethyl group itself is not typically oxidized under standard conditions, the dioxepane ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of lactones, depending on the reaction conditions and the specific structure of the dioxepane analogue. For example, oxidation of certain substituted dioxepanes can yield fluorinated alcohols or ketones.

Reductive Transformations of Bromomethyl Dioxepane Systems

The bromomethyl group of this compound is susceptible to reduction. Common reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can be employed to replace the bromine atom with a hydrogen atom, yielding 6-methyl-1,4-dioxepane. This transformation is useful for removing the reactive bromo functionality when it is no longer needed in a synthetic sequence. The dioxepane ring itself is generally stable to these reducing conditions.

Elimination Reactions Leading to Exocyclic Olefinic Dioxepanes (e.g., Methylene-Dioxepanes)

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction to form an exocyclic olefin, specifically 6-methylene-1,4-dioxepane. cmu.edursc.org This dehydrohalogenation reaction is a key step in the synthesis of methylene-dioxepane monomers, which are valuable in polymer chemistry for undergoing radical ring-opening polymerization. cmu.edulibretexts.org The choice of base and reaction conditions is crucial to favor elimination over substitution. iitk.ac.inopenstax.org Strong, sterically hindered bases such as potassium tert-butoxide are often employed to promote the formation of the alkene. rsc.orgmasterorganicchemistry.com

Advanced Applications in Organic and Polymer Science Research

Utility as Precursors for Complex Molecular Synthesis

The presence of the bromomethyl group, a potent electrophile and alkylating agent, allows 6-(bromomethyl)-1,4-dioxepane to function as a key intermediate for constructing intricate molecular frameworks.

Functionalized saturated oxygen-containing heterocycles like dioxepanes are prevalent in many bioactive compounds but can be challenging to synthesize. researchgate.net The compound this compound acts as a versatile synthon for creating more complex heterocyclic systems. The bromomethyl group is an excellent handle for introducing the dioxepane motif into other molecules through nucleophilic substitution reactions. For instance, analogous compounds like 6-bromomethyl-4H-1,3-dioxin have been used to alkylate a variety of nucleophiles, including enolates. nih.gov These reactions are often the first step in a sequence designed to build complex bicyclic or polycyclic frameworks. nih.gov A similar strategy applied to this compound would allow for the construction of novel, larger heterocyclic structures by reacting it with nitrogen, oxygen, or carbon-based nucleophiles, leading to the formation of new C-N, C-O, or C-C bonds. This methodology has been successfully used to prepare natural product frameworks, such as benzazocines and derivatives of hydroxypipecolic acid. nih.gov

Table 1: Reactivity of Bromomethylated Heterocycles in Synthesis

| Precursor Compound | Reaction Type | Resulting Structure/Application | Reference |

|---|---|---|---|

| 6-Bromomethyl-4H-1,3-dioxin | Enolate Alkylation & Endo-Conjugate Addition | Construction of bicyclo[4.3.1]decan-3,10-diones | nih.gov |

| 2-(Bromomethyl)oxepane | Halocyclization of 6-hepten-1-ol (B1582720) | Intermediate for substituted oxepanes | rsc.org |

| 2-Phthalimido-6-bromomethylpyridine | Side-chain Bromination | Precursor for 2-amino-6-pyridinemethanol | researchgate.net |

| 2-(Bromomethyl)-1,4-dioxepane (B2815557) | Nucleophilic Substitution (Predicted) | Functionalized dioxepane derivatives | rsc.org |

Beyond building other heterocycles, this compound is a valuable intermediate for introducing specific functionalities into organic molecules. The dioxepane ring itself can impart properties such as increased solubility in certain solvents or can act as a protecting group for a diol that can be revealed later in a synthetic sequence. The primary utility, however, lies in the reactivity of the C-Br bond. This allows for its conversion into a wide array of other functional groups. For example, the bromide can be displaced by azides to introduce amines, by cyanides to form nitriles (a precursor to carboxylic acids), or by thiolates to create thioethers. This versatility makes it a key component in multi-step syntheses where precise installation of functional groups is required.

Building Blocks for Heterocyclic Compound Construction

Role in the Design and Synthesis of Degradable Polymer Systems

In polymer science, there is a significant demand for materials that are both functional and degradable. Aliphatic polyesters are a major class of such polymers due to the hydrolytically labile ester bonds in their backbones. mdpi.comdiva-portal.org Dioxepane derivatives are excellent monomers for creating these materials.

The ring-opening polymerization (ROP) of cyclic esters is a primary method for producing biodegradable aliphatic polyesters like poly(lactic acid) (PLA) and polycaprolactone (B3415563) (PCL). mdpi.comdiva-portal.org A related and powerful technique is the radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane (B1205776) (MDO). rsc.orgmdpi.com The seven-membered ring structure of dioxepanes is particularly favorable for ROP, as polymerization proceeds almost exclusively through a ring-opening mechanism, which introduces ester linkages into the polymer's carbon-carbon backbone. mdpi.com

Polymerizing this compound via ROP would yield a functional aliphatic polyester (B1180765) with pendant bromomethyl groups. These groups would serve as sites for post-polymerization modification, allowing for the attachment of various molecules to a biodegradable scaffold. The resulting polyester would be degradable due to the ester bonds formed during the ring-opening process. mdpi.comrsc.org

Table 2: Polymerization of Dioxepane-Based Monomers

| Monomer | Polymerization Method | Resulting Polymer Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Methylene-1,3-dioxepane (MDO) | Radical Ring-Opening Polymerization (rROP) | Aliphatic Polyester | Introduces degradable ester bonds into the backbone of vinyl polymers. | rsc.orgmdpi.com |

| 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO) | rROP | Aliphatic Polyester | Can be copolymerized to create degradable materials. | mdpi.com |

| This compound | Ring-Opening Polymerization (ROP) (Predicted) | Functional Aliphatic Polyester | Creates a degradable backbone with pendant reactive bromomethyl groups. | N/A |

| 2-Methylene-4-methyl-1,3-dioxepane (Me-MDO) | rROP | Branched Aliphatic Polyester | Leads to branched structures that affect crystallinity and degradation. | rsc.orgresearchgate.net |

Control over macromolecular architecture is crucial for tailoring polymer properties. european-coatings.comrsc.org Branched and hyperbranched polymers exhibit unique characteristics compared to their linear counterparts, such as lower viscosity and a high density of functional groups. researchgate.netcjps.org The polymerization of certain cyclic monomers, including 2-methylene-1,3-dioxepane (MDO), has been shown to produce branched polyesters. diva-portal.orgrsc.org This branching can occur through chain transfer reactions during the radical polymerization process. rsc.org

For a monomer like this compound, the pendant bromomethyl groups on the resulting polyester chain provide a direct route to branched architectures. These groups can serve as initiation sites for a second polymerization process in a "grafting-from" approach, creating a well-defined branched or brush-like polymer. This method allows for the synthesis of complex polymer architectures with a degradable polyester core and grafted side chains of a different chemical nature. cardiff.ac.uk

Copolymerization is a powerful strategy for fine-tuning the properties of polymers. harth-research-group.org By incorporating two or more different monomers into a polymer chain, properties such as the glass transition temperature (Tg), degradation rate, and hydrophilicity can be precisely controlled. The copolymerization of dioxepane-based monomers with common vinyl monomers like acrylates, methacrylates, and styrenes has been extensively studied. rsc.orgnih.govacs.org

For example, the copolymerization of 2-methylene-1,3-dioxepane (MDO) with various crotonate esters allows for the synthesis of degradable copolymers with a wide range of glass transition temperatures, depending on the structure of the crotonate comonomer. acs.org Similarly, terpolymerization of MDO with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) and a functional methacrylate can produce amphiphilic, biodegradable polymers that self-assemble into micelles for applications like drug delivery. rsc.orgresearchgate.net Copolymerizing this compound with such monomers would create functional, degradable materials whose properties could be tailored for specific applications by carefully selecting the comonomer and controlling the copolymer composition. acs.org

Table 3: Copolymerization of Dioxepane Monomers for Tunable Properties

| Dioxepane Monomer | Comonomer(s) | Resulting Polymer Property | Reference |

|---|---|---|---|

| 2-Methylene-1,3-dioxepane (MDO) | Crotonate Esters | Tunable glass transition temperature (Tg). | acs.org |

| 2-Methylene-1,3-dioxepane (MDO) | PEGMA and Pyridyldisulfide ethylmethacrylate (PDSMA) | Amphiphilic, biodegradable terpolymer for drug delivery. | rsc.org |

| 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO) | n-Butyl Acrylate | Degradable copolymer with controlled composition. | nih.gov |

| Cyclic Allylic Sulfide (CAS) Lactones | Methacrylates and Methacrylamides | Tunable degradation rates and thermoresponsive behavior (LCST). | acs.org |

Development of Branched Polymer Architectures from Dioxepane Monomers

Employment in Controlled Polymerization Techniques

Extensive research into the scientific literature and chemical databases reveals a notable lack of documented applications for This compound specifically within the realms of controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization.

These advanced polymerization methods rely on initiators and monomers with specific chemical structures that can reversibly generate and deactivate propagating radical species, allowing for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. acs.orgtcichemicals.comwikipedia.org Typically, alkyl halides are employed as initiators in ATRP, and the efficiency of initiation is highly dependent on the substituents attached to the carbon-halogen bond. acs.org

While the bromomethyl group in this compound could theoretically serve as an initiation site for ATRP, no studies detailing such a use have been identified. The research community has, however, extensively investigated a structurally related compound, 5,6-benzo-2-(bromomethyl)-1,3-dioxepane . This molecule serves as a key precursor in the synthesis of the cyclic ketene acetal (B89532) monomer, 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) . nih.govsciforum.net

BMDO is subsequently employed in controlled radical ring-opening polymerizations, including ATRP and RAFT, to introduce degradable ester linkages into the backbone of various polymers. nih.govsciforum.netnih.gov For instance, studies have detailed the RAFT copolymerization of BMDO with monomers like poly(ethylene glycol) methyl ether methacrylate (PEGMA) to create degradable polymers for biomedical applications. nih.gov Similarly, block copolymers have been synthesized using ATRP, where a conventional vinyl monomer is first polymerized and the resulting polymer with a terminal bromine is used as a macroinitiator for the ring-opening polymerization of BMDO.

The significant body of research focused on the benzofused analogue, 5,6-benzo-2-(bromomethyl)-1,3-dioxepane, and its derivative BMDO, underscores the current absence of this compound in the landscape of controlled polymerization research. Future investigations may yet explore the potential of this specific compound as an initiator or functional monomer, but as of now, its role in ATRP and RAFT remains undocumented in peer-reviewed literature.

Due to the absence of research data, no data tables on the employment of this compound in controlled polymerization can be provided.

Computational Chemistry and Theoretical Studies on Dioxepane Systems

Molecular Modeling and Simulation of Dioxepane Conformations and Dynamics

The seven-membered ring of 1,4-dioxepane is not planar and can adopt several low-energy conformations. Molecular modeling and simulation are essential tools for exploring the potential energy surface of these flexible ring systems. Theoretical studies have revealed that cycloheptane (B1346806) and its heterocyclic derivatives, including 1,4-dioxepane, predominantly favor chair, twist-chair (TC), or twist-boat conformations. acs.org The specific preferred conformation depends on factors like the placement of heteroatoms or the presence of substituents. acs.org

For the 1,4-dioxepane ring, the twist-chair (TC) conformation is frequently identified as the most stable, or lowest energy, form. researchgate.net Computational analyses, often employing Density Functional Theory (DFT), are used to calculate the relative energies of these different conformers. acs.orgresearchgate.net For instance, studies on related dioxepane systems have shown that GIAO/DFT (Gauge-Including Atomic Orbital) calculations of NMR shieldings for various low-energy conformations can confirm the existence of a single dominant conformer in solution at room temperature. researchgate.net In some substituted 1,3-dioxepanes, dynamic NMR (DNMR) spectroscopy has been used alongside computational models to study the interconversion between different conformations, with free energies of activation for these processes ranging from 39 to 52 kJ/mol. researchgate.net

The dynamic nature of the dioxepane ring is a key feature. Molecular dynamics (MD) simulations can be employed to model the movement of atoms over time, providing a picture of the conformational transitions. ntnu.nonih.gov These simulations show the ring is not static but rather exists in a dynamic equilibrium, shifting between various chair and boat forms. The presence of a substituent, such as the bromomethyl group in 6-(bromomethyl)-1,4-dioxepane, would be expected to influence the conformational equilibrium by favoring conformations that minimize steric hindrance.

| Computational Method | System Studied | Key Findings | Reference(s) |

| DFT / MM2 / MM3 | 1,4-Dioxepane | The most stable conformation is the twist-chair (TC). | acs.orgresearchgate.net |

| GIAO/DFT | Substituted Dioxepanes | Confirmed a single dominant twist-chair conformer in solution. | researchgate.net |

| DNMR Spectroscopy | Substituted 1,3-Dioxepanes | Revealed dynamic interconversion with activation energies of 39-52 kJ/mol. | researchgate.net |

| Molecular Dynamics | General Seven-Membered Rings | Illustrates the flexibility and transitions between conformers. | ntnu.nonih.govresearchgate.net |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions at a molecular level. These methods allow researchers to map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how a reaction proceeds. For a molecule like this compound, a primary reaction of interest is nucleophilic substitution at the carbon atom bearing the bromine.

The bromomethyl group is a reactive site due to the electrophilic character of the carbon atom bonded to the electronegative bromine atom. Nucleophiles, such as amines or alcohols, can attack this carbon, displacing the bromide ion. Quantum chemical calculations, particularly using DFT, can model this SN2 reaction process. Such a calculation would involve:

Geometry Optimization: Determining the lowest-energy structures of the reactants (this compound and the nucleophile), the transition state, and the products.

Transition State Search: Locating the highest-energy point along the reaction coordinate, which represents the energy barrier for the reaction.

Frequency Calculation: Confirming the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state) and obtaining thermodynamic data like Gibbs free energy of activation.

For example, a study on the reaction of 2-(chloromethyl)oxirane with nucleophiles used DFT to investigate the ring-opening mechanism. semanticscholar.org Similarly, quantum chemical studies have been combined with experimental work to understand complex, multi-step nucleophilic substitution pathways in related bromomethyl-heterocycle systems. nih.govresearchgate.netmdpi.com These studies demonstrate the power of computational methods to unravel reaction pathways that might be difficult to probe experimentally. mdpi.com By applying these techniques to this compound, one could predict its reactivity with a wide range of nucleophiles and understand the factors controlling the reaction rate and outcome.

Prediction of Reactivity, Selectivity, and Electronic Properties of Bromomethyl Dioxepanes

Computational chemistry provides powerful tools for predicting the reactivity and electronic properties of molecules. For this compound, methods like DFT can be used to calculate a variety of molecular descriptors that correlate with its chemical behavior. acs.org

The introduction of heteroatoms (oxygen) and a halogen (bromine) into the cycloalkane framework significantly alters the electronic landscape of the molecule. nih.gov The oxygen atoms in the 1,4-dioxepane ring introduce polarity and can act as hydrogen bond acceptors. The bromomethyl group serves as a key reactive handle. The C-Br bond is polarized, making the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles.

Several calculated parameters can quantify the molecule's reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO indicates the ability of a molecule to accept electrons, and its location often points to the site of nucleophilic attack. For this compound, the LUMO is expected to be localized significantly on the σ* antibonding orbital of the C-Br bond. The HOMO-LUMO energy gap is a general indicator of molecular stability; a smaller gap suggests higher reactivity. derpharmachemica.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this compound, a strong positive potential would be expected around the methylene protons and the carbon of the bromomethyl group.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Hirshfeld or Mulliken population analysis) provides a quantitative measure of the charge distribution. derpharmachemica.com This can pinpoint the most electrophilic carbon and nucleophilic oxygen atoms.

DFT calculations on similar halogenated heterocyclic systems have shown that these theoretical descriptors successfully predict sites of electrophilic and nucleophilic attack. acs.orgderpharmachemica.com By analyzing these properties for this compound, its reactivity towards different reagents can be predicted, guiding its use in organic synthesis.

| Property | Significance for Reactivity | Predicted Trend for this compound | Reference(s) |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | A relatively small gap, suggesting moderate to high reactivity. | derpharmachemica.com |

| LUMO Localization | Predicts the site of nucleophilic attack. | Expected to be localized on the C-Br σ* antibonding orbital. | psu.edu |

| Molecular Electrostatic Potential | Visualizes electrophilic and nucleophilic regions. | Positive potential on the -CH₂Br group; negative potential near oxygen atoms. | acs.org |

| Atomic Charges | Quantifies electrophilicity/nucleophilicity of atoms. | Significant positive partial charge on the carbon of the -CH₂Br group. | derpharmachemica.com |

Future Research Directions and Emerging Opportunities for Bromomethyl Dioxepanes

Exploration of Unconventional Synthetic Pathways

Future research into 6-(bromomethyl)-1,4-dioxepane is likely to focus on developing more efficient and sustainable synthetic methodologies. While traditional methods may involve the bromination of the corresponding alcohol, researchers are expected to explore unconventional pathways to enhance yield, reduce byproducts, and utilize greener reagents. One potential avenue is the use of organocatalysis, which has gained prominence for its ability to promote reactions under mild conditions. For instance, a regioselective synthesis of bromooxepanes has been demonstrated using organoselenium and DMAP co-catalysis, suggesting a potential route for the synthesis of this compound from readily available starting materials. rsc.org

Another promising approach involves flow chemistry, which offers precise control over reaction parameters, leading to improved safety and scalability. The development of novel halogenating agents that are less hazardous and more selective will also be a key area of investigation. Furthermore, enzymatic or chemo-enzymatic routes could provide highly specific and environmentally benign alternatives to conventional chemical synthesis.

Investigation of Novel Chemical Transformations and Derivatizations

The presence of the reactive bromomethyl group in this compound opens up a vast landscape for chemical derivatization. Future research will undoubtedly focus on exploiting this functionality to create a diverse library of new compounds with unique properties.

Nucleophilic substitution reactions are a primary route for derivatization. The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, azides, and carboxylates, to introduce various functional groups. These transformations can lead to the synthesis of novel amino, thio, azido, and ester derivatives of 1,4-dioxepane, each with potential applications in medicinal chemistry, materials science, and agrochemicals.

Furthermore, the dioxepane ring itself can participate in various chemical transformations. Ring-opening polymerization (ROP) of dioxepane derivatives is a well-established technique for producing biodegradable polyesters. vulcanchem.commdpi.com Future studies could explore the ROP of this compound or its derivatives to create functional polyesters with pendant reactive groups. These polymers could be further modified post-polymerization to introduce specific functionalities, leading to materials with tailored properties for applications such as drug delivery, tissue engineering, and smart coatings. mdpi.comrsc.org

Below is a table summarizing potential derivatization reactions of this compound:

| Reaction Type | Reagent | Product Type | Potential Application |

| Nucleophilic Substitution | Amines | Amino-dioxepane derivatives | Pharmaceuticals, Ligands |

| Nucleophilic Substitution | Thiols | Thio-dioxepane derivatives | Materials Science, Agrochemicals |

| Nucleophilic Substitution | Azides | Azido-dioxepane derivatives | Click Chemistry, Bio-conjugation |

| Ring-Opening Polymerization | Catalyst | Functional Polyesters | Biodegradable Materials, Drug Delivery |

Expansion into New Areas of Materials Science and Chemical Engineering

The unique combination of a flexible seven-membered ring and a reactive side chain makes this compound an attractive monomer for the development of advanced materials. In materials science, this compound can serve as a precursor for the synthesis of novel polymers with tailored properties. For instance, its incorporation into polymer backbones through radical ring-opening polymerization can introduce degradable linkages, leading to the creation of environmentally friendly plastics. mdpi.commdpi-res.com

The bromomethyl group can also be utilized as a site for grafting other polymer chains, leading to the formation of well-defined graft copolymers with complex architectures. acs.org These materials could find applications in areas such as surface modification, where they can be used to create coatings with specific functionalities like anti-fouling or stimuli-responsive properties. mdpi-res.comacs.org

In chemical engineering, the development of continuous flow processes for the synthesis and polymerization of this compound could lead to more efficient and scalable production of these materials. The ability to precisely control reaction conditions in flow reactors can result in polymers with well-defined molecular weights and narrow dispersities, which are crucial for high-performance applications.

Interdisciplinary Collaborations for Advanced Applications

The full potential of this compound and its derivatives can be realized through collaborations between chemists, materials scientists, biologists, and engineers. In the field of biomedicine, for example, functionalized dioxepane-based polymers could be designed as intelligent drug delivery systems that release therapeutic agents in response to specific biological stimuli. umich.eduresearchgate.net Collaboration with biologists would be essential to evaluate the biocompatibility and efficacy of these materials.

In the realm of electronics, the incorporation of dioxepane moieties into conductive polymers could lead to new materials for organic electronics with improved processability and stability. ambeed.com This would require a concerted effort from chemists to synthesize the materials and physicists and engineers to fabricate and characterize electronic devices.

Furthermore, the development of dioxepane-based sensors for environmental monitoring or medical diagnostics represents another exciting area for interdisciplinary research. By functionalizing the dioxepane ring with specific recognition elements, it may be possible to create highly sensitive and selective sensors for a variety of analytes.

Q & A

Q. What are the primary synthetic routes for 6-(Bromomethyl)-1,4-dioxepane, and how can reaction conditions be optimized to minimize by-product formation?

The synthesis typically involves bromination of a pre-functionalized 1,4-dioxepane precursor. For example, nucleophilic substitution at the 6-position using bromomethylating agents (e.g., NBS in CCl₄ under radical initiation) can introduce the bromomethyl group. Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) reduce radical side reactions.

- Solvent selection : Non-polar solvents (e.g., CCl₄) favor monobromination over dibromination .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product from diastereomers or elimination by-products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Look for the bromomethyl CH₂ signal at δ ~3.6–4.0 ppm (¹H) and δ ~30–35 ppm (¹³C). The dioxepane ring protons resonate as multiplets between δ ~3.2–4.2 ppm .

- IR spectroscopy : C-Br stretching near 550–600 cm⁻¹ confirms bromomethyl incorporation .

- Mass spectrometry (EI-MS) : Molecular ion peaks [M]⁺ and isotopic patterns (Br ≈ 1:1 ratio for [M]⁺ and [M+2]⁺) validate molecular weight .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the conformational dynamics of 1,4-dioxepane, and what experimental methods quantify these effects?

The bulky bromomethyl group induces chair-like or twist-boat conformations in the dioxepane ring, altering steric and electronic properties. Methodological approaches include:

- X-ray crystallography : Resolves bond angles and torsional strain (e.g., C6-Br bond orientation relative to the ring plane) .

- Dynamic NMR : Variable-temperature studies detect ring puckering rates (e.g., coalescence of geminal proton signals) .

- Computational modeling : Density Functional Theory (DFT) calculates energy barriers between conformers, correlating with experimental data .

Q. What strategies mitigate competing elimination reactions during nucleophilic substitutions involving this compound?

Elimination (e.g., HBr loss forming 1,4-dioxepene) is common due to the β-hydrogen’s proximity to the leaving group. Mitigation strategies:

- Base selection : Use mild, non-nucleophilic bases (e.g., K₂CO₃) to deprotonate intermediates without promoting elimination .

- Protecting groups : Temporarily block reactive hydroxyl or amine groups in downstream reactions to avoid unintended dehydrohalogenation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce E2 pathways .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Discrepancies in Suzuki or Heck coupling yields often arise from:

- Catalyst compatibility : Pd(PPh₃)₄ may outperform Pd(OAc)₂ in sterically hindered systems due to better ligand stabilization .

- Substrate purity : Trace moisture or oxygen degrades catalysts; rigorous drying (molecular sieves) and inert atmosphere (N₂/Ar) improve reproducibility .

- Reaction monitoring : Use TLC or in-situ IR to identify intermediate species and optimize reaction times .

Methodological Considerations

Q. What computational tools are recommended for predicting the regioselectivity of this compound in electrophilic attacks?

- Molecular Dynamics (MD) simulations : Model solvent effects on transition states (e.g., bromine’s electrophilicity in polar vs. non-polar media) .

- Frontier Molecular Orbital (FMO) analysis : Identify HOMO/LUMO distributions to predict reactive sites (e.g., bromomethyl vs. ether oxygen) .

- QSPR models : Correlate Hammett constants (σ) with reaction rates for derivatives .

Q. How can researchers validate the stability of this compound under long-term storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.